trans-Quinoline-5,6,7,8-dioxide
Description
trans-Quinoline-5,6,7,8-dioxide is a polyoxygenated derivative of quinoline, characterized by two oxygen atoms incorporated at the 5,6- and 7,8-positions in a trans configuration. Its synthesis typically involves the oxidation of bromohydrin intermediates under basic conditions, as demonstrated by the reaction of bromohydrin derivatives with sodium methoxide in tetrahydrofuran (THF) . Structurally, the compound retains the aromatic quinoline core but features two epoxide-like oxygen bridges, which significantly influence its electronic and reactive properties.
Key properties include weak mutagenicity in the Ames test (specific mutagenicity: 123 ± 10 revertants/µmole), observed independently of metabolic activation (S9 mix) . This distinguishes it from other quinoline oxides, such as quinoline 7,8-oxide, which require S9 activation for mutagenic activity .
Properties
CAS No. |
142129-81-5 |
|---|---|
Molecular Formula |
C4H2Br2SZn |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S,4R)-3,6-dioxa-9-azatetracyclo[6.4.0.02,4.05,7]dodeca-1(8),9,11-triene |
InChI |
InChI=1S/C9H7NO2/c1-2-4-5(10-3-1)7-9(12-7)8-6(4)11-8/h1-3,6-9H/t6-,7?,8+,9?/m0/s1 |
InChI Key |
DLTXKFCMJDWKEV-YRXIUSAGSA-N |
SMILES |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
Isomeric SMILES |
C1=CC2=C(C3C(O3)[C@H]4[C@H]2O4)N=C1 |
Canonical SMILES |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
Synonyms |
trans-Quinoline-5,6,7,8-dioxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Mutagenicity in the Ames Test
| Compound | Mutagenicity (Revertants/µmole) | S9 Mix Dependency |
|---|---|---|
| Quinoline 7,8-oxide | 2498 ± 96 (20% S9) | Yes |
| N-Methyl-quinoline 5,6-oxide | 134 ± 6 | Yes |
| trans-Quinoline-5,6,7,8-dioxide | 123 ± 10 | No |
Key Findings :
- N-Methyl-quinoline 5,6-oxide, though less mutagenic than quinoline 7,8-oxide, still depends on S9 for activity .
Structural and Reactivity Differences
- Quinoline 7,8-oxide: Features a single epoxide group at the 7,8-position, making it more reactive toward electrophilic attack. Its mutagenicity is likely mediated by metabolic conversion to electrophilic intermediates .
- trans-Quinoline dioxide: The dual oxygen bridges stabilize the molecule, reducing electrophilicity but enabling direct mutagenic interactions.
Comparison with Hydrogenated Quinoline Derivatives
Hydrogenated quinolines, such as 5,6,7,8-tetrahydroquinoline (THQ), differ in saturation and applications (Table 2).
*Calculated based on molecular formula.
Key Findings :
- This suggests that the dioxide’s oxygen bridges hinder reduction under typical catalytic conditions.
- Applications: While 5,6,7,8-THQ derivatives serve as hydrogen carriers (89% efficiency with Pd/C catalysts) , trans-Quinoline dioxide is primarily studied for mutagenicity, reflecting divergent functional roles.
Comparison with Acridine and Pyrazoloquinoline Derivatives
- Acridine Derivatives: Compounds like 6,9-dichloro-2-methoxyacridine share structural similarities but exhibit distinct bioactivities, such as cholinesterase inhibition and neuroprotective effects . trans-Quinoline dioxide lacks these reported activities, emphasizing the role of the acridine core in neuropharmacology.
- Pyrazoloquinolines: Derivatives like 5,6,7,8-tetrahydropyrazolo[3,4-b]quinoline are explored for Alzheimer’s disease treatment . The dioxide’s rigid, oxygenated structure limits its utility in such flexible receptor-binding applications.
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